(3Z)-1-{[BENZYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
(3Z)-1-{[BENZYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-{[BENZYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, often employing reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl).
Formation of the Benzyl(methyl)amino Group: This step involves the alkylation of an amine with benzyl chloride and methyl iodide under basic conditions.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-{[BENZYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
(3Z)-1-{[BENZYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (3Z)-1-{[BENZYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylate derivatives: Known for their antiviral activity.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness
(3Z)-1-{[BENZYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity .
Properties
Molecular Formula |
C24H20F3N3O |
---|---|
Molecular Weight |
423.4g/mol |
IUPAC Name |
1-[[benzyl(methyl)amino]methyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one |
InChI |
InChI=1S/C24H20F3N3O/c1-29(15-17-8-3-2-4-9-17)16-30-21-13-6-5-12-20(21)22(23(30)31)28-19-11-7-10-18(14-19)24(25,26)27/h2-14H,15-16H2,1H3 |
InChI Key |
HRYOPRHJQMODSE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CN2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O |
Origin of Product |
United States |
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